5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one
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Description
The compound “5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one” is a chemical substance with the CAS Number: 565170-80-1 . It has a molecular weight of 456.14 and a molecular formula of C17H9BrCl2N2O2S . This compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H9BrCl2N2O2S/c18-10-3-1-2-9 (6-10)7-14-16 (24)22 (17 (25)21-14)15 (23)12-5-4-11 (19)8-13 (12)20/h1-8H, (H,21,25)/b14-7- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Antimicrobial, Antitumor, and Antidiabetic Applications
2,4‐Thiazolidinedione derivatives, including compounds like 5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one, have been recognized for their wide range of pharmacological activities. Medicinal chemists have explored the structural modification of these compounds due to their novel mode of action, cost-effectiveness, and ease of synthesis. Specifically, they have been developed as lead molecules against various clinical disorders, prominently as antimicrobial, anticancer, and antidiabetic agents. The review emphasizes the importance of substitutions at specific positions and the relationships between structure and activity, offering a valuable resource for scientific exploration in drug development for life-threatening ailments (Singh et al., 2022).
Interaction with DNA
The compound's analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These derivatives are used extensively in various applications like fluorescent DNA staining, analysis of nuclear DNA content values, and chromosome analysis in plant cell biology. Their utility extends to roles as radioprotectors and topoisomerase inhibitors. This suggests the potential of the chemical family, including this compound, for rational drug design and to probe the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmaceutical Impurity Research
The structure of this compound shares similarities with compounds in the study of pharmaceutical impurities of proton pump inhibitors like omeprazole. This highlights the relevance of understanding and controlling the synthesis and potential impurities of such compounds, which are critical in ensuring the safety and efficacy of pharmaceuticals (Saini et al., 2019).
Anticancer Activities
Research into the pharmacological properties of similar compounds underscores their potential in tackling malignant diseases. This includes in vitro cytotoxicity methods and the analysis of various extracts from spices and vegetables, which is relevant considering the similar structural features and biological activities of these compounds. Such studies are crucial for understanding the mechanisms of action and potential therapeutic applications, including anticancer activities (Kuete et al., 2017).
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O2S/c18-10-3-1-2-9(6-10)7-14-16(24)22(17(25)21-14)15(23)12-5-4-11(19)8-13(12)20/h1-8H,(H,21,25)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLAKHTGLKWDU-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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